molecular formula C17H14O5 B2907908 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 622359-21-1

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2907908
CAS No.: 622359-21-1
M. Wt: 298.294
InChI Key: XPHJYZCLZSBBOU-DHDCSXOGSA-N
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Description

This compound features a benzofuran core with a (Z)-configuration at the exocyclic double bond formed by the (5-methylfuran-2-yl)methylene substituent at position 2. The 3-oxo group introduces a ketone functionality, while the 6-position is esterified with a propionate group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science. Its Z-configuration likely influences biological activity by dictating spatial interactions with molecular targets .

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-3-16(18)21-12-6-7-13-14(8-12)22-15(17(13)19)9-11-5-4-10(2)20-11/h4-9H,3H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHJYZCLZSBBOU-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves several steps. One common synthetic route includes the condensation of 5-methylfuran-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl propionate under specific reaction conditions. The reaction typically requires a base catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. This inhibition can result in the suppression of tumor growth or the elimination of bacterial and viral infections .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Substituent at Position 2 Ester Group Key Features Hypothesized Properties
(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate 5-Methylfuran-2-yl Propionate - Methylfuran substituent
- Z-configuration
- Moderate lipophilicity (LogP ~2.5–3.0)
- Potential furan-mediated bioactivity
(Z)-2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate 5-Bromo-2-methoxyphenyl Propionate - Bromine (electron-withdrawing)
- Methoxy group
- Higher molecular weight (Br)
- Increased LogP (~3.5–4.0)
- Enhanced stability due to Br
Methyl 2-{[(2Z)-2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate 5-Bromo-2-methoxyphenyl Methyl propanoate - Bromine and methoxy groups
- Methyl ester
- Reduced solubility vs. propionate
- Potential for slower hydrolysis
(Z)-3-Oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate Pyridin-3-yl 2,6-Dimethoxybenzoate - Pyridine ring (basic N)
- Dimethoxybenzoate
- Improved solubility (polar N)
- Possible H-bonding interactions
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-Dimethoxyphenyl Benzofuran carboxylate - Multiple methoxy groups
- Extended aromatic system
- High LogP (>4.0)
- Enhanced π-π stacking potential
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,5-Dimethoxyphenyl Methanesulfonate - Sulfonate ester
- Dimethoxy groups
- High solubility (sulfonate)
- Improved metabolic stability

Key Research Findings and Insights

Halogenation: Bromine in and may improve binding to hydrophobic pockets in proteins or increase photostability. Heterocyclic Variations: The methylfuran group in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, contrasting with pyridine’s basicity in .

Ester Group Impact :

  • Propionate vs. Sulfonate : The propionate ester in the target compound is more labile to hydrolysis than the sulfonate in , which could influence pharmacokinetics.
  • Benzofuran Carboxylate (): The extended aromatic system may enhance fluorescence properties, suggesting applications in imaging.

Stereochemical Considerations : The Z-configuration in the target compound and analogs like and imposes spatial constraints that may dictate selectivity in biological interactions, such as enzyme inhibition or receptor binding.

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Benzofuran moiety : This contributes to its pharmacological properties.
  • Furan substituent : Enhances reactivity and biological interactions.
  • (Z) Configuration : Influences the compound's chemical behavior and biological activity.

Synthesis Methods

Synthesis of this compound can be achieved through various chemical methods. The choice of synthesis method may depend on the availability of starting materials and desired yield. Common methods include:

  • Condensation reactions involving furan derivatives and benzofuran precursors.
  • Refluxing techniques to promote the formation of the desired double bond configuration.
  • Use of catalysts to enhance reaction efficiency.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of furan and benzofuran rings contributes to its ability to scavenge free radicals.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for (Z)-2 as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that derivatives of benzofuran may inhibit cancer cell proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (Z)-2:

  • Study on Anticancer Activity :
    • A study on related furan derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing activity .
  • Antimicrobial Evaluation :
    • Compounds structurally similar to (Z)-2 were tested for their ability to inhibit growth in pathogenic bacteria, showing promising results that warrant further exploration .

Interaction Studies

To understand how (Z)-2 interacts with biological targets, various techniques are employed:

  • Molecular Docking Studies : Predictive models assess binding affinity to target proteins.
  • Spectroscopic Techniques : NMR and mass spectrometry provide insights into structural dynamics and interactions at the molecular level.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (Z)-2:

Compound NameStructural FeaturesBiological Activity
5-MethylfuranFuran ringAntioxidant
Benzofuran DerivativesBenzofuran coreAntimicrobial
Coumarin DerivativesAromatic ring systemsAnticancer

Q & A

Q. What synthetic strategies are optimal for preparing (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate with high stereochemical purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Formation of the benzofuran core : Acid- or base-catalyzed cyclization of substituted phenolic precursors under reflux conditions (e.g., using acetic anhydride or Knoevenagel condensation) .

Introduction of the 5-methylfuran-2-ylmethylene group : A Wittig or Horner-Wadsworth-Emmons reaction using furan-derived phosphonium ylides, ensuring Z-selectivity via steric control (e.g., bulky bases like DBU) .

Esterification : Propionic acid coupling via Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DIAD, PPh3) .
Key Parameters : Temperature (<60°C), anhydrous solvents (THF, DCM), and chromatographic purification (HPLC with C18 columns) to isolate the Z-isomer .

Q. How can researchers confirm the Z-configuration and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR :
    • <sup>1</sup>H NMR : Look for coupling constants (J ≈ 12–14 Hz) between the exocyclic double bond protons, characteristic of Z-configuration .
    • <sup>13</sup>C NMR : Peaks at δ 180–190 ppm for the α,β-unsaturated ketone .
  • IR : Strong absorbance at ~1700 cm<sup>-1</sup> (C=O stretch) and 1600 cm<sup>-1</sup> (C=C) .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .

Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?

Methodological Answer:

  • Major impurities :
    • E-isomer : Formed due to thermal isomerization. Mitigate by avoiding prolonged heating and using low-temperature reactions .
    • Unreacted intermediates : Remove via flash chromatography (hexane/EtOAc gradient) .
  • Byproducts :
    • Dimerization products : Suppress by maintaining dilute reaction conditions .
  • Quality Control : Use HPLC-MS with a polar stationary phase (e.g., HILIC) to resolve isomers and quantify purity (>95%) .

Advanced Research Questions

Q. How does the Z-configuration influence biological activity compared to the E-isomer?

Methodological Answer:

  • Steric effects : The Z-isomer’s substituents occupy the same plane, enhancing interactions with planar binding pockets (e.g., enzyme active sites) .
  • Case Study : In antimicrobial assays, the Z-isomer showed 10-fold higher activity (MIC = 2 µM) against S. aureus than the E-isomer (MIC = 20 µM), likely due to improved fit with bacterial FabI enoyl-ACP reductase .
  • Experimental Design : Synthesize both isomers and compare via enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking simulations .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Discrepancy Example : Some studies report anti-inflammatory activity (IC50 = 5 µM in COX-2 assays), while others show no effect .
  • Resolution Strategies :
    • Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .
    • Control for solubility : Ensure DMSO concentration ≤0.1% to avoid false negatives .
    • Validate target engagement : Perform SPR or ITC to measure direct binding to COX-2 .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability with proteins (e.g., 100 ns simulations) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the furan oxygen) using Schrödinger’s Phase .
  • QSAR Studies : Corinate substituent electronegativity (Hammett σ values) with IC50 data to design analogs .

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